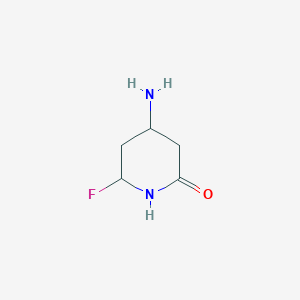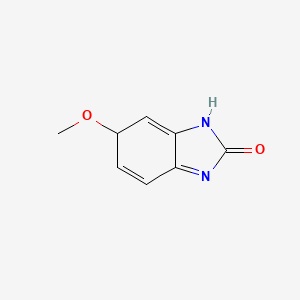![molecular formula C25H27N5O2 B12357288 N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the oxan-4-yl group and the pyridin-2-ylpyrazolidin-4-yl groups through various coupling reactions. Common reagents used in these steps include amines, acids, and coupling agents such as EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide: can be compared with other benzamide derivatives or compounds containing similar functional groups.
Benzamide derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Pyridin-2-ylpyrazolidin derivatives: These compounds may share similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H27N5O2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C25H27N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15,20-21,24,28,30H,9-10,13-14,16H2,(H,29,31) |
Clave InChI |
AVEKWRWLWURSHY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4CNNC4C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


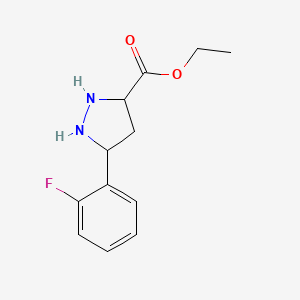
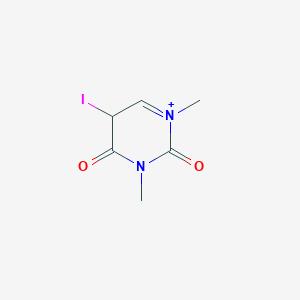

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
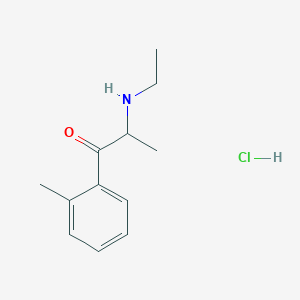
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
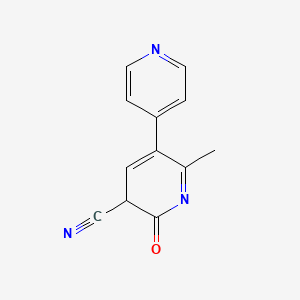
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
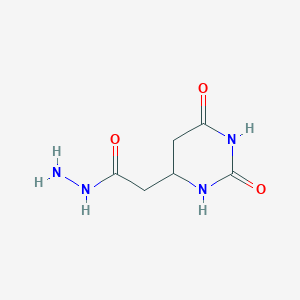
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
